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acid

Cat. No.: B1455273 Get Quote

Introduction
3-Methylpyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine core,

a six-membered ring with two adjacent nitrogen atoms, substituted with a methyl and a

carboxylic acid group. This molecular architecture makes it a valuable building block in

medicinal chemistry and materials science. Its potential use in the synthesis of novel

pharmaceutical agents necessitates robust and reliable analytical methods to ensure its

identity, purity, and stability. The presence of both an acidic (carboxylic acid) and basic

(pyridazine nitrogens) functional group imparts specific physicochemical properties that must

be considered when developing analytical protocols.

This document provides a comprehensive guide to the analytical techniques for the full

characterization of 3-Methylpyridazine-4-carboxylic acid. The protocols herein are designed

for researchers, quality control analysts, and drug development professionals, offering detailed,

step-by-step methodologies grounded in established scientific principles. We will explore

chromatographic, spectroscopic, and thermal analysis techniques, explaining the causality

behind experimental choices to ensure method integrity and trustworthiness.
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A thorough understanding of the molecule's properties is the foundation of method

development.

Property Value Source

Molecular Formula C₆H₆N₂O₂ [1]

Molecular Weight 138.12 g/mol [1]

Monoisotopic Mass 138.04292 Da [1]

Appearance
White to tan crystalline powder

(Expected)
[2]

pKa (Predicted)

The molecule has two key

ionizable groups: the

carboxylic acid (acidic) and the

pyridazine nitrogens (basic).

The exact pKa values

influence solubility and

chromatographic behavior and

should be determined

experimentally. The pKa of the

conjugate acid of the related 4-

methylpyridine is ~5.98.

N/A

Solubility

Expected to be soluble in polar

organic solvents and aqueous

bases due to the presence of

the carboxylic acid group.

Solubility in DMSO has been

noted for similar compounds.

[3]

N/A

Chromatographic Analysis for Purity and
Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity

of active pharmaceutical ingredients and intermediates. A reverse-phase method is ideal for a
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polar compound like 3-Methylpyridazine-4-carboxylic acid.

Rationale for Reverse-Phase HPLC (RP-HPLC)
The choice of RP-HPLC with a C18 stationary phase is based on the molecule's polarity. The

nonpolar stationary phase provides retention for the pyridazine ring, while the polar mobile

phase allows for controlled elution. The inclusion of a buffer in the mobile phase is critical. It

suppresses the ionization of the carboxylic acid and protonates the pyridazine nitrogens,

ensuring a consistent charge state and leading to sharp, symmetrical peaks and reproducible

retention times. A Diode Array Detector (DAD) is employed to assess peak purity and select the

optimal wavelength for quantification, typically the λmax of the analyte.

Experimental Protocol: RP-HPLC with DAD
Objective: To determine the purity of 3-Methylpyridazine-4-carboxylic acid and quantify it

against a standard.

Instrumentation:

HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array

Detector (DAD).

Materials:

3-Methylpyridazine-4-carboxylic acid sample and reference standard.

Acetonitrile (HPLC grade).

Formic acid (LC-MS grade).

Ultrapure water.

Protocol Steps:

Mobile Phase Preparation:

Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.

Degas both mobile phases by sonication or vacuum filtration.

Standard and Sample Preparation:

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard

and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile (diluent).

Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

Sample Solution (0.1 mg/mL): Prepare the sample using the same procedure as the

working standard.

Chromatographic Conditions:

Parameter Condition

Column C18, 150 mm x 4.6 mm, 3.5 µm particle size

Mobile Phase Gradient elution (see table below)

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Injection Volume 5 µL

Detection
DAD, 254 nm (or λmax determined from UV

scan)

Gradient Elution Program:
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Time (min) % Mobile Phase A % Mobile Phase B

0.0 95 5

15.0 5 95

17.0 5 95

17.1 95 5

20.0 95 5

Data Analysis:

Identity: The retention time of the major peak in the sample chromatogram should match

that of the reference standard.

Purity: Calculate the area percentage of the main peak relative to the total area of all

peaks in the chromatogram.

Assay (Quantification): Calculate the concentration of the sample against the reference

standard using the external standard method.

HPLC Workflow Diagram

Preparation Analysis Data Processing

Mobile Phase Prep
(A: 0.1% FA in H₂O)
(B: 0.1% FA in ACN)

HPLC System Setup
(C18 Column, 30°C)

Standard & Sample Prep
(0.1 mg/mL in Diluent)

Inject Sample (5 µL) Gradient Elution
(20 min run)

DAD Detection
(λ = 254 nm) Integrate Chromatogram Identify Peak by RT Calculate Purity

(Area %)

Click to download full resolution via product page

Caption: Workflow for RP-HPLC purity analysis.
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Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods provide definitive structural information, confirming the identity of the

compound at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy are unparalleled for elucidating the precise structure

of an organic molecule. They provide information on the number and type of protons and

carbons, their chemical environment, and their connectivity. For 3-Methylpyridazine-4-
carboxylic acid, ¹H NMR will confirm the presence of the methyl group, the protons on the

pyridazine ring, and the acidic proton of the carboxyl group. DMSO-d₆ is the solvent of choice

as it readily dissolves the analyte and its residual water peak does not interfere with most

signals, while allowing for the observation of the exchangeable carboxylic acid proton.

Protocol: ¹H and ¹³C NMR

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated

dimethyl sulfoxide (DMSO-d₆).

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Data Acquisition:

Acquire a standard ¹H NMR spectrum.

Acquire a proton-decoupled ¹³C NMR spectrum.

Expected Spectral Features:

¹H NMR (in DMSO-d₆):

A broad singlet for the carboxylic acid proton (-COOH) typically downfield (> 12 ppm).

Two doublets in the aromatic region (approx. 7.5-9.5 ppm) corresponding to the two

protons on the pyridazine ring.

A singlet for the methyl group (-CH₃) protons (approx. 2.5-3.0 ppm).
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¹³C NMR (in DMSO-d₆):

A signal for the carbonyl carbon (-COOH) around 165-175 ppm.

Four signals in the aromatic region for the carbons of the pyridazine ring.

A signal for the methyl carbon (-CH₃) in the aliphatic region (approx. 15-25 ppm).

Mass Spectrometry (MS)
Rationale: MS is essential for confirming the molecular weight of the compound. Electrospray

ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules,

allowing for the detection of intact molecular ions. High-resolution mass spectrometry (HRMS)

provides a highly accurate mass measurement, which can be used to confirm the elemental

formula.

Protocol: LC-MS with ESI

Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source

(e.g., a Q-TOF or Orbitrap for HRMS).

Sample Infusion: The sample solution prepared for HPLC analysis can be directly infused or

injected into the LC-MS system.

MS Parameters:

Ionization Mode: ESI, run in both positive and negative modes.

Expected Ions:

Positive Mode: [M+H]⁺ at m/z 139.0502.[1]

Negative Mode: [M-H]⁻ at m/z 137.0356.[1]

Data Analysis: Compare the observed m/z values with the theoretical values. For HRMS,

the measured mass should be within 5 ppm of the calculated mass for the formula

C₆H₆N₂O₂.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and simple technique used to identify the presence of

key functional groups. The spectrum provides a molecular "fingerprint" that can be used for

identification by comparison to a reference spectrum. For this molecule, FTIR is excellent for

confirming the presence of the carboxylic acid and the aromatic pyridazine ring.

Protocol: FTIR-ATR

Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR)

accessory.

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Functional Group Vibration Type
Expected Wavenumber
(cm⁻¹)

Carboxylic Acid O-H stretch (broad) 3300 - 2500

Aromatic C-H C-H stretch 3100 - 3000

Methyl C-H C-H stretch 2980 - 2850

Carboxylic Acid C=O stretch ~1700

Pyridazine Ring C=N and C=C stretches 1650 - 1450

C-O / O-H C-O stretch / O-H bend 1300 - 1200

Note: The IR spectra of pyridazine derivatives show characteristic bands for the ring vibrations.

[4][5]

Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and

Thermogravimetric Analysis (TGA) provide critical information about the material's thermal
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properties, such as melting point, thermal stability, and decomposition profile.

Rationale: DSC measures the heat flow into or out of a sample as a function of temperature,

allowing for the precise determination of the melting point and an assessment of purity. TGA

measures the change in mass of a sample as it is heated, revealing its thermal stability and the

temperature at which it begins to decompose.[6][7] This is crucial for determining appropriate

storage and handling conditions.

Experimental Protocol: DSC and TGA
Instrumentation:

Differential Scanning Calorimeter (DSC).

Thermogravimetric Analyzer (TGA).

Protocol Steps:

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for both

DSC and TGA).

DSC Analysis:

Temperature Program: Heat the sample from 25 °C to a temperature above its expected

melting point (e.g., 250 °C) at a rate of 10 °C/min.

Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min.

Data Analysis: Determine the onset and peak temperature of the melting endotherm. A

sharp endotherm is indicative of high purity.

TGA Analysis:

Temperature Program: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min.

Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min.
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Data Analysis: Record the onset temperature of decomposition, identified by a significant

mass loss in the TGA curve.

Thermal Analysis Workflow Diagram

Sample Preparation

DSC Analysis TGA Analysis

Weigh 2-5 mg of sample
into Al pans

Heat at 10°C/min under N₂ Heat at 10°C/min under N₂

Record Heat Flow vs. Temp

Determine Melting Point &
Purity from Endotherm

Record Mass % vs. Temp

Determine Decomposition
Temperature from Mass Loss

Click to download full resolution via product page

Caption: Combined workflow for DSC and TGA analysis.

Conclusion
The analytical methods detailed in this application note provide a robust framework for the

comprehensive characterization of 3-Methylpyridazine-4-carboxylic acid. The combination of

RP-HPLC for purity assessment, NMR and MS for definitive structural confirmation, FTIR for

functional group identification, and thermal analysis for physical property determination ensures

a complete and reliable evaluation of the material's quality. For use in regulated environments,

each of these methods should be fully validated according to the International Council for

Harmonisation (ICH) guidelines to demonstrate their suitability for the intended purpose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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